molecular formula C25H23ClN2O3 B10922819 4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10922819
M. Wt: 434.9 g/mol
InChI Key: RSJHLBUIPUOPEJ-UHFFFAOYSA-N
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Description

3-{[4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenyl methyl ether is a complex organic compound featuring a pyrazole ring substituted with chloro and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenyl methyl ether typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Ether Formation: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-{[4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenyl methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenol
  • 3-{[4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenyl acetate

Uniqueness

3-{[4-Chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}phenyl methyl ether is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O3/c1-29-20-11-7-18(8-12-20)24-23(26)25(19-9-13-21(30-2)14-10-19)28(27-24)16-17-5-4-6-22(15-17)31-3/h4-15H,16H2,1-3H3

InChI Key

RSJHLBUIPUOPEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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